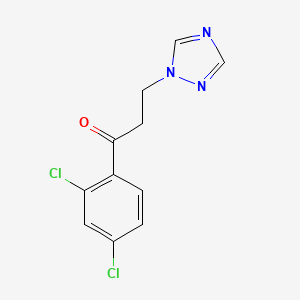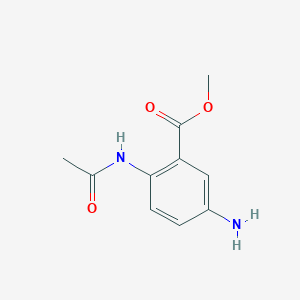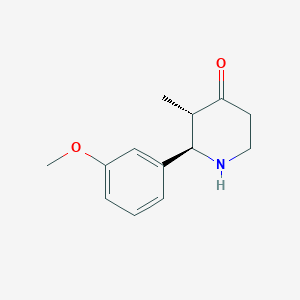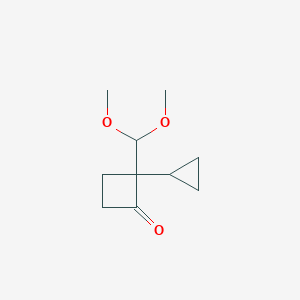![molecular formula C7H10N6O8 B14415325 1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane CAS No. 81340-15-0](/img/structure/B14415325.png)
1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetranitro-3,7-diazabicyclo[331]nonane is a highly energetic compound known for its stability and explosive properties It is a derivative of 1,3,5,7-tetraazabicyclo[331]nonane, where nitro groups replace hydrogen atoms at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane typically involves the nitration of 1,3,5,7-tetraazabicyclo[3.3.1]nonane. One common method is the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane in fuming nitric acid at temperatures ranging from -8°C to -36°C . This process involves the conversion of the intermediate 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane to the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials.
Biology: Studied for its potential effects on biological systems, though its primary use is in non-biological applications.
Industry: Widely used in the production of explosives and propellants for military and aerospace applications.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane involves the rapid release of energy upon decomposition. The nitro groups undergo a redox reaction, leading to the formation of nitrogen gas and other byproducts. This rapid decomposition is what makes the compound highly energetic and suitable for use in explosives .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): Another highly energetic compound with similar applications.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: An intermediate in the synthesis of 1,3,5,7-tetranitro-3,7-diazabicyclo
Propiedades
Número CAS |
81340-15-0 |
|---|---|
Fórmula molecular |
C7H10N6O8 |
Peso molecular |
306.19 g/mol |
Nombre IUPAC |
1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H10N6O8/c14-10(15)6-1-7(11(16)17,4-8(2-6)12(18)19)5-9(3-6)13(20)21/h1-5H2 |
Clave InChI |
HRQWQUZIGSMLOU-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN(CC1(CN(C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)
![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)






![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
